7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
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Overview
Description
7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl piperazine moiety, and a methyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl halides in the presence of a base.
Attachment of the Fluorophenyl Piperazine Moiety: This step involves the nucleophilic substitution reaction between a fluorophenyl piperazine derivative and the purine core.
Methylation: The final step includes the methylation of the purine ring, typically using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and fluorophenyl piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for benzylation, fluorophenyl piperazine derivatives for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can lead to the formation of dihydropurine derivatives.
Scientific Research Applications
7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The purine core may also play a role in binding to nucleotide-binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione: Lacks the benzyl group, which may affect its binding affinity and specificity.
7-Benzyl-8-[4-(4-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
7-Benzyl-8-[4-(4-methylphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione: The presence of a methyl group instead of fluorine can impact the compound’s hydrophobicity and interaction with biological targets.
Uniqueness
The unique combination of the benzyl group, fluorophenyl piperazine moiety, and methylated purine core in 7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione provides it with distinct physicochemical properties and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione is a novel compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes and its therapeutic implications in various diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound acts primarily as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. The inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon levels, thereby improving glycemic control in diabetic patients .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DPP-IV. The compound's IC50 value (the concentration required to inhibit 50% of the enzyme activity) is reported to be in the low micromolar range, indicating potent inhibitory effects. For instance, a related study on compounds with similar structural features showed IC50 values as low as 0.18 μM for effective inhibitors .
Antimelanogenic Effects
Additionally, research has shown that derivatives containing the 4-fluorobenzylpiperazine moiety exhibit antimelanogenic effects. These compounds were found to inhibit tyrosinase (TYR), an enzyme involved in melanin production. The compound demonstrated no cytotoxicity while effectively reducing melanin synthesis in B16F10 melanoma cells, suggesting potential applications in treating hyperpigmentation disorders .
Study on DPP-IV Inhibition
A study focusing on the inhibition of DPP-IV revealed that this compound significantly improved glycemic control in diabetic models. The study utilized various concentrations of the compound and measured blood glucose levels over time, demonstrating a marked reduction in hyperglycemia compared to control groups .
Tyrosinase Inhibition Analysis
In another investigation, the compound's effect on TYR was evaluated through kinetic studies using L-DOPA as a substrate. The results indicated that the compound acts as a competitive inhibitor with a calculated Km and Vmax consistent with effective TYR inhibition .
Data Summary Table
Compound | Target Enzyme | IC50 (μM) | Effect | Notes |
---|---|---|---|---|
This compound | DPP-IV | Low micromolar | Glycemic control improvement | Significant reduction in blood glucose levels |
Related Compound 26 | Tyrosinase | 0.18 | Antimelanogenic | No cytotoxicity observed |
Properties
IUPAC Name |
7-benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-5-3-2-4-6-16)22(25-20)29-13-11-28(12-14-29)18-9-7-17(24)8-10-18/h2-10H,11-15H2,1H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJDEZVDFBJUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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